Cas no 16339-07-4 (N-Methyl-N’-nitrosopiperazine)

N-Methyl-N’-nitrosopiperazine 化学的及び物理的性質
名前と識別子
-
- Piperazine,1-methyl-4-nitroso-
- (6AR)-TERT-BUTYL 6A-PHENYL-HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE
- 1-METHYL-4-NITROSOPIPERAZINE
- N-Methyl-N’-nitrosopiperazine
- 1-methyl-4-nitroso-piperazine
- 1-Nitroso-4-methylpiperazine
- Methylnitrosopiperidine
- Methylpiperazinenitrosamine
- N-Methylnitrosopiperazine
- N-Methyl-npz
- N-Nitrosomethylpiperazine
- N-Nitroso-N'-methylpiperazin
- N-Nitroso-N'-methylpiperazine
- PIPERAZINE,1-METHYL-4-NITROSO
- PIPERAZINE, 1-METHYL-4-NITROSO-
- N'-Methyl-N-nitrosopiperazine
- N-Nitroso-N'-methylpiperazin [German]
- N-Methyl-N'-nitrosopiperazine
- 5584MPJ7F2
- NSC 523886
- DTXSID30167574
- NSC523886
- NS00025333
- CCRIS 1151
- N-Methyl-N'-nitrosopiperazine (100mg/L in Methanol)
- Q27261293
- CHEMBL164193
- WLN: T6N DNTJ ANO D1
- EINECS 240-409-3
- AS-60418
- UNII-5584MPJ7F2
- BRN 0117135
- A937115
- 5-23-03-00220 (Beilstein Handbook Reference)
- EN300-25386041
- NSC-523886
- SCHEMBL11623926
- Z1198157883
- AKOS006276505
- 16339-07-4
- CEAIOKFZXJMDAS-UHFFFAOYSA-N
- D92907
- METHYL-4-NITROSOPIPERAZINE, 1-
- 1-Methyl-4-nitrosopiperazine; 1-Nitroso-4-methylpiperazine; N-Nitroso-N'-methylpiperazine; NSC 523886;
- DTXCID8090065
- NNitrosomethylpiperazine
- Piperazine, 1methyl4nitroso
- N'MethylNnitrosopiperazine
- NNitrosoN'methylpiperazin
- 1Methyl4nitrosopiperazine
- NMethylnitrosopiperazine
- A1-88864
- 1-Methyl-4-nitrosopiperazine; 1-Nitroso-4-methylpiperazine; N-Nitroso-N'-methylpiperazine; NSC 523886
- NMethylnpz
- 1Nitroso4methylpiperazine
-
- MDL: MFCD01702457
- インチ: 1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3
- InChIKey: CEAIOKFZXJMDAS-UHFFFAOYSA-N
- ほほえんだ: O=NN1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]
- BRN: 0117135
計算された属性
- せいみつぶんしりょう: 129.09000
- どういたいしつりょう: 129.09
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 98.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.9
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.1508 (rough estimate)
- ふってん: 239.23°C (rough estimate)
- フラッシュポイント: 97.1°C
- 屈折率: 1.5070 (estimate)
- PSA: 35.91000
- LogP: -0.20900
N-Methyl-N’-nitrosopiperazine セキュリティ情報
N-Methyl-N’-nitrosopiperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
N-Methyl-N’-nitrosopiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25386041-2.5g |
1-methyl-4-nitrosopiperazine |
16339-07-4 | 95% | 2.5g |
$1333.0 | 2024-06-19 | |
Key Organics Ltd | AS-60418-1G |
1-methyl-4-nitrosopiperazine |
16339-07-4 | >90% | 1g |
£352.00 | 2025-02-09 | |
Enamine | EN300-25386041-0.25g |
1-methyl-4-nitrosopiperazine |
16339-07-4 | 95% | 0.25g |
$337.0 | 2024-06-19 | |
Enamine | EN300-25386041-1.0g |
1-methyl-4-nitrosopiperazine |
16339-07-4 | 95% | 1.0g |
$681.0 | 2024-06-19 | |
TRC | M325800-250mg |
N-Methyl-N’-nitrosopiperazine |
16339-07-4 | 250mg |
$ 278.00 | 2023-09-07 | ||
TRC | M325800-500mg |
N-Methyl-N’-nitrosopiperazine |
16339-07-4 | 500mg |
$ 430.00 | 2023-04-15 | ||
Key Organics Ltd | AS-60418-10MG |
1-methyl-4-nitrosopiperazine |
16339-07-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-25386041-0.05g |
1-methyl-4-nitrosopiperazine |
16339-07-4 | 95% | 0.05g |
$159.0 | 2024-06-19 | |
Enamine | EN300-25386041-10g |
1-methyl-4-nitrosopiperazine |
16339-07-4 | 95% | 10g |
$2928.0 | 2023-09-14 | |
1PlusChem | 1P001UIZ-10g |
Piperazine, 1-methyl-4-nitroso- |
16339-07-4 | 95% | 10g |
$620.00 | 2024-06-19 |
N-Methyl-N’-nitrosopiperazine 関連文献
-
1. Nitrosolysis of tertiary amines: piperidines, piperazines, bisdimethylaminoalkanes, and functionalized methyldialkylaminesJoseph H. Boyer,Govindarajulu Kumar,T. Perumal Pillai J. Chem. Soc. Perkin Trans. 1 1986 1751
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2. Nuclear magnetic resonance studies of N-nitrosamines. Part 4. Barriers to rotation about the N–N bond for some cyclic compoundsRobin K. Harris,Trevor Pryce-Jones,Fred J. Swinbourne J. Chem. Soc. Perkin Trans. 2 1980 476
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3. The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodidesBrian C. Challis,Jerry R. Outram J. Chem. Soc. Perkin Trans. 2 1982 693
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Maria A. Argirova,Miglena K. Georgieva,Nadya G. Hristova-Avakumova,Dimitar I. Vuchev,Galya V. Popova-Daskalova,Kameliya K. Anichina,Denitsa Y. Yancheva RSC Adv. 2021 11 39848
-
5. The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodineBrian C. Challis,Jerry R. Outram J. Chem. Soc. Perkin Trans. 1 1979 2768
N-Methyl-N’-nitrosopiperazineに関する追加情報
Introduction to N-Methyl-N’-nitrosopiperazine (CAS No. 16339-07-4)
N-Methyl-N’-nitrosopiperazine, with the chemical formula C₇H₉N₃O and a CAS number of 16339-07-4, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains. Understanding its characteristics, synthesis methods, and emerging research applications is essential for researchers and professionals in the industry.
The molecular structure of N-Methyl-N’-nitrosopiperazine consists of a piperazine ring substituted with a methyl group at one nitrogen atom and a nitroso group at the other. This arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis. The nitroso group, in particular, is known for its ability to participate in various chemical transformations, which has opened up numerous possibilities for its use in drug development and material science.
In recent years, N-Methyl-N’-nitrosopiperazine has been studied extensively for its potential role in medicinal chemistry. Researchers have been exploring its derivatives as candidates for treating neurological disorders, cancer, and other diseases. The compound's ability to interact with biological targets has made it a focal point in the development of novel therapeutic agents. For instance, studies have shown that certain derivatives of this compound exhibit potent inhibitory effects on specific enzymes implicated in neurodegenerative diseases.
The synthesis of N-Methyl-N’-nitrosopiperazine is another area of active research. Traditional methods often involve the nitrosation of piperazine derivatives, but recent advancements have focused on more efficient and environmentally friendly approaches. Catalytic processes and green chemistry principles have been employed to optimize the synthesis, reducing waste and improving yields. These innovations are crucial for ensuring the sustainable production of this compound for industrial applications.
One of the most intriguing aspects of N-Methyl-N’-nitrosopiperazine is its role as a precursor in the synthesis of more complex molecules. Its structural framework allows for modifications that can lead to the development of new pharmacophores. Researchers have utilized this compound to create libraries of derivatives, which are then screened for biological activity. This approach has led to the discovery of several compounds with promising therapeutic properties.
The pharmacological properties of N-Methyl-N’-nitrosopiperazine have been investigated in various preclinical models. Studies have demonstrated its potential as an antitumor agent by interfering with key signaling pathways involved in cancer cell proliferation. Additionally, its interactions with neurotransmitter systems have suggested possible applications in treating conditions such as depression and anxiety. These findings underscore the importance of continued research into this compound's therapeutic potential.
Advances in computational chemistry have also played a significant role in understanding the behavior of N-Methyl-N’-nitrosopiperazine. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This information is invaluable for designing more effective derivatives with enhanced specificity and reduced side effects. The integration of computational methods with experimental approaches has accelerated the pace of discovery in this field.
The future prospects for N-Methyl-N’-nitrosopiperazine are promising, with ongoing research aiming to unlock its full potential. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical applications. As our understanding of this compound grows, so does the likelihood of developing novel treatments that could benefit patients worldwide.
In conclusion, N-Methyl-N’-nitrosopiperazine (CAS No. 16339-07-4) represents a fascinating compound with diverse applications in pharmaceuticals and chemical research. Its unique structure, reactivity, and potential therapeutic benefits make it a cornerstone in modern drug discovery efforts. Continued exploration into its properties and applications will undoubtedly lead to groundbreaking advancements in medicine and science.
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